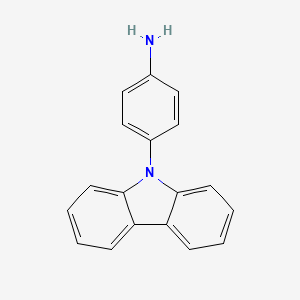

4-(9H-Carbazol-9-yl)aniline

Beschreibung

Contextualization within Carbazole (B46965) Derivatives Research

Carbazole and its derivatives have long been a focus of research in materials science due to their excellent optoelectronic properties, including high charge-carrier mobility, thermal stability, and luminescence. The parent compound, 9H-carbazole, was first isolated from coal tar in 1872. srce.hr Since then, a vast number of carbazole derivatives have been synthesized and investigated for a wide range of applications. The incorporation of carbazole into larger molecular structures often imparts desirable electronic and photophysical properties. evitachem.commdpi.com

The introduction of an aniline (B41778) group to the carbazole core, as seen in 4-(9H-Carbazol-9-yl)aniline, provides a reactive site for further chemical modifications. The amino group (-NH2) enhances the molecule's utility as a monomer in polymerization reactions and allows for facile functionalization, expanding its applications in organic electronics. This positions this compound as a key intermediate in the development of more complex functional materials.

Significance in Contemporary Materials Chemistry and Physics

The significance of this compound in modern materials chemistry and physics lies in its role as a high-performance organic material. Its conjugated structure facilitates efficient charge delocalization, which is crucial for its function as a hole-transporting material (HTM) in various electronic devices. The electron-donating nature of both the carbazole and aniline moieties contributes to its excellent hole-transport properties. mdpi.com

Furthermore, the ability to tune the electronic properties of materials derived from this compound through chemical modification is a key area of research. evitachem.com By introducing different substituents or incorporating it into polymer chains, scientists can tailor the material's energy levels, solubility, and charge transport characteristics for specific applications. mdpi.comrsc.org

Overview of Key Research Domains for this compound

Research on this compound and its derivatives is concentrated in several key areas of advanced materials science:

Organic Light-Emitting Diodes (OLEDs): This is one of the most prominent applications. The compound and its derivatives are widely used as hole-transporting materials (HTMs) in OLEDs to improve efficiency and durability. evitachem.commdpi.comchemimpex.com They facilitate the injection and transport of positive charges (holes) into the emissive layer of the device. evitachem.com

Perovskite Solar Cells (PSCs): The compound is explored as a component of hole-transporting layers in PSCs, aiming to enhance their power conversion efficiency and long-term stability. nih.govresearchgate.netrsc.org

Organic Photovoltaics (OPVs): Similar to OLEDs and PSCs, it is utilized in the development of organic solar cells. evitachem.comchemimpex.com

Sensors: Derivatives of this compound are being investigated for use in chemical and biosensors due to their electrochemical properties. evitachem.comresearchgate.net

Electrochromic Devices: Polymers derived from this compound can exhibit changes in color upon the application of an electrical potential, making them suitable for smart windows and other electrochromic applications. researchgate.net

The versatility of this compound as a building block continues to drive innovation in these and other areas of materials science.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 52708-37-9 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C18H14N2 | evitachem.comnih.gov |

| Molecular Weight | 258.32 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | sigmaaldrich.comchemicalbook.com |

Interactive Data Table: Research Applications

| Research Area | Application | Key Findings |

| OLEDs | Hole-Transporting Material (HTM) | Enhances device efficiency and durability by facilitating hole injection and transport. evitachem.commdpi.com |

| Perovskite Solar Cells | Hole-Transporting Layer | Improves power conversion efficiency and stability of the solar cells. nih.govresearchgate.net |

| Organic Photovoltaics | Component in Active Layer | Contributes to charge transport and overall device performance. evitachem.comchemimpex.com |

| Sensors | Sensing Material | Utilized in chemical and biosensors due to its electrochemical properties. evitachem.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-carbazol-9-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVUXRBOPYDIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347398 | |

| Record name | 4-(9H-Carbazol-9-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52708-37-9 | |

| Record name | N-(4-Aminophenyl)carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52708-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(9H-Carbazol-9-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(9H-Carbazol-9-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 9h Carbazol 9 Yl Aniline

Established Synthetic Routes

The synthesis of 4-(9H-Carbazol-9-yl)aniline is primarily achieved through two well-established chemical pathways: palladium-catalyzed cross-coupling reactions and the reduction of a nitro-substituted precursor.

Suzuki Coupling Reactions for this compound Synthesis

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for forming carbon-carbon bonds. nih.gov In the context of this compound synthesis, this reaction typically involves the coupling of a carbazole-containing aryl halide with an aniline (B41778) derivative, or vice-versa, in the presence of a palladium catalyst. researchgate.netnih.gov One common approach is the reaction between 9-(4-bromophenyl)-9H-carbazole and aniline. evitachem.com This method is favored for its high efficiency and yields. evitachem.com The reaction is robust, tolerating a wide variety of functional groups on the coupling partners. nih.gov

Table 1: Typical Components in Suzuki Coupling for this compound Synthesis

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 9-(4-bromophenyl)-9H-carbazole | Electrophilic coupling partner |

| Boronic Acid/Ester | Aniline (via boronic acid derivative) | Nucleophilic coupling partner |

| Catalyst | Palladium-tetrakis(triphenylphosphine) [Pd(PPh₃)₄] | Facilitates the cross-coupling |

| Base | Potassium carbonate (K₂CO₃) | Activates the boronic acid |

| Solvent | Toluene | Reaction medium |

Reduction of Nitro Precursors to Yield this compound

Another prevalent synthetic route involves a two-step process starting with the synthesis of 9-(4-nitrophenyl)-9H-carbazole, followed by the chemical reduction of the nitro group. evitachem.com The nitro precursor is typically synthesized by reacting 9H-carbazole with a 4-nitro-substituted benzene derivative, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene, often under basic conditions. researchgate.net

Once the 9-(4-nitrophenyl)-9H-carbazole intermediate is obtained, the nitro group (-NO₂) is reduced to the primary amine group (-NH₂), yielding the final product, this compound. This reduction is a standard transformation in organic synthesis and can be accomplished using various reducing agents.

Table 2: Two-Step Synthesis via Nitro Precursor Reduction

| Step | Reactants | Common Reagents | Product |

|---|---|---|---|

| 1. N-Arylation | 9H-Carbazole, 1-fluoro-4-nitrobenzene | Potassium hydroxide (KOH) | 9-(4-nitrophenyl)-9H-carbazole |

| 2. Reduction | 9-(4-nitrophenyl)-9H-carbazole | Tin(II) chloride (SnCl₂)/HCl, H₂/Palladium catalyst | this compound |

Advanced Synthetic Strategies and Functionalization

The unique structure of this compound, featuring both an electron-rich carbazole (B46965) unit and a reactive amino group, makes it an ideal platform for further chemical modification and incorporation into complex molecular systems. evitachem.comchemimpex.com

Functionalization via the Reactive Amino Group on the Aniline Moiety

The primary amino group on the aniline portion of the molecule is a key site for functionalization. evitachem.com This group can readily undergo a variety of chemical reactions, allowing for the attachment of other molecular fragments. For instance, it can be acylated to form amides, reacted with aldehydes or ketones to form imines, or used as a nucleophile in substitution reactions. This reactivity allows chemists to tailor the compound's properties by introducing new functional groups, which can influence its solubility, electronic characteristics, and self-assembly behavior.

Incorporation into Larger Molecular Architectures

This compound serves as a crucial building block in the synthesis of larger, functional molecules, particularly for applications in organic electronics. evitachem.comchemimpex.com Its inherent hole-transporting properties, derived from the carbazole moiety, make it a valuable component in materials for Organic Light-Emitting Diodes (OLEDs). evitachem.com

Table 3: Examples of Larger Architectures Incorporating this compound

| Larger Molecule | Description | Application |

|---|---|---|

| Poly[(9,9-dioctyl-9H-fluorene)-alt-(this compound)] (PFCz-NH₂) | A conjugated polymer where this compound is a repeating monomer unit. evitachem.com | Precursor for modifying quantum dots used in rewritable memory devices. evitachem.com |

| 3,8-Bis[4-(9H-carbazol-9-yl)-phenyl]-1,10-phenanthroline (CZPT) | A bipolar molecule featuring two 4-(9H-Carbazol-9-yl)phenyl units attached to a central phenanthroline core. evitachem.com | Host material in high-efficiency phosphorescent OLEDs. evitachem.com |

Electrochemical Polymerization of this compound Derivatives

Electrochemical polymerization is a powerful technique used to grow thin, uniform polymer films directly onto conductive surfaces. semanticscholar.org Derivatives of this compound can be designed as monomers for this process. The polymerization typically occurs through oxidative coupling at the electroactive positions of the carbazole or aniline rings.

The resulting polymers are often electrochromic, meaning they can change color in response to an applied electrical potential. researchgate.net This property makes them suitable for applications in smart windows, displays, and sensors. researchgate.netmdpi.com The specific properties of the polymer, such as its color in different oxidation states, switching speed, and stability, can be fine-tuned by modifying the structure of the original monomer. researchgate.net

Table 4: Properties of Electrochemically Polymerized Carbazole-Based Films

| Polymer System | Monomer | Key Properties | Potential Application |

|---|---|---|---|

| Poly(9H-carbazol-9-ylpyrene) (PMCzP) | 9H-Carbazol-9-ylpyrene | Shows three distinct colors (light yellow, gray, grayish green) at various potentials; optical contrast of 29%. researchgate.net | Electrochromic Devices (ECDs). researchgate.net |

| Copolymers of 1,4-bis((9H-carbazol-9-yl)methyl)benzene (DCB) | DCB and 3,4-ethylenedioxythiophene (B145204) (EDOT) derivatives | High transmittance modulation and good electrochemical reversibility. mdpi.com | Flexible Electrochromic Devices. mdpi.com |

Click Chemistry Approaches for Carbazole-Containing Systems

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has been effectively utilized in the synthesis of complex carbazole-containing systems. The premier example of a click reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful and efficient method for the creation of 1,4-disubstituted 1,2,3-triazoles. chim.itnih.gov This methodology has been successfully applied to the synthesis of novel, structurally related triazolic dendrimers incorporating electroactive carbazole moieties.

The CuAAC reaction is renowned for its simplicity, rapidity, and high efficiency, often proceeding at room temperature and leading to excellent yields with straightforward work-up procedures. chim.it The reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) source and a reducing agent like sodium ascorbate. nsf.gov This transformation is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer. nih.gov

In the context of carbazole-containing systems, this approach has been used to synthesize a family of triazolic dendrimers. chim.it The general procedure involves the reaction of core molecules with various carbazole-containing azides in a suitable solvent such as tetrahydrofuran, employing a homogeneous copper catalyst. chim.it The resulting dendrimers, which feature multiple carbazole units linked through stable triazole rings, are of interest for their potential applications in the development of optoelectronic organic materials due to the electroactive nature of the carbazole groups. chim.it

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | chim.itnih.gov |

| Key Reactants | Terminal Alkynes and Azides (one containing a carbazole moiety) | chim.it |

| Catalyst | Copper(I), often from CuSO₄/Sodium Ascorbate | nsf.gov |

| Product | 1,4-disubstituted 1,2,3-triazoles | nih.gov |

| Reaction Conditions | Typically mild, can be performed at room temperature | acs.org |

| Yields | Generally high to excellent | chim.it |

| Applications | Synthesis of carbazole-containing dendrimers for optoelectronics | chim.it |

Chemical Reactivity and Derivatization

The chemical behavior of this compound is dictated by the distinct characteristics of its constituent carbazole and aniline moieties. This section explores its reactivity towards oxidation and electrophilic substitution.

The carbazole ring system can undergo oxidation to form carbazole-based quinones. Specifically, the synthesis of carbazole-1,4-quinones is a known transformation and has been reported for various carbazole derivatives. nih.gov These reactions typically involve the oxidation of a carbazole precursor that has hydroxyl or amino groups at appropriate positions, facilitating the formation of the quinone structure. organicreactions.org For instance, the oxidation of p-aminophenols can yield p-benzoquinones. organicreactions.org

Given the structure of this compound, which contains an aniline moiety attached to the carbazole nitrogen, oxidation can be expected to affect the carbazole ring that is activated by the nitrogen atom. The formation of a carbazole-1,4-quinone from a precursor is a plausible reaction pathway, often achieved through methods like tandem ring-closing metathesis followed by dehydrogenation under an oxygen atmosphere. nih.gov While direct oxidation of this compound to a specific quinone is not extensively detailed, the known syntheses of carbazole-1,4-quinone alkaloids, such as koeniginequinones A and B, from carbazole precursors underscore the accessibility of this compound class through oxidative processes. nih.gov

| Product Class | Synthetic Precursors | Key Transformation | Reference |

|---|---|---|---|

| Carbazole-1,4-quinones | Substituted Carbazoles | Oxidation | nih.gov |

| p-Benzoquinones | Hydroquinones, p-Aminophenols, p-Phenylenediamines | Oxidation | organicreactions.org |

The nitrogen atom of the carbazole ring in this compound is part of a secondary amine within a conjugated system, making it a site for potential functionalization. However, direct electrophilic substitution on the nitrogen atom in the manner of an aromatic substitution is not the typical reaction pathway. Instead, the nitrogen atom exhibits nucleophilic character and readily reacts with electrophiles after deprotonation. This N-functionalization is a common strategy for modifying carbazole derivatives.

The process generally involves treating the carbazole with a base to generate the carbazolide anion, which then acts as a potent nucleophile. This anion can subsequently react with a variety of electrophiles, such as alkyl halides or aryl halides, to form N-substituted carbazoles. While the term "electrophilic substitution" might be used, the mechanism is more accurately described as a nucleophilic attack by the nitrogen anion on an electrophile. The lone pair of electrons on the nitrogen atom contributes to the aromaticity of the carbazole ring, and its direct attack on an electrophile is a key step in many derivatization reactions. The positions C-3 and C-6 of the carbazole ring are the most common sites for electrophilic aromatic substitution due to the directing effect of the nitrogen atom.

The reaction of this compound with strong oxidizing agents is expected to be complex, potentially involving both the carbazole and aniline moieties. The carbazole unit is structurally related to diphenylamine, which is known to undergo oxidation. researchgate.net Commercial samples of diphenylamine are often yellow due to the presence of oxidized impurities. acs.org The oxidation of diphenylamine can lead to the formation of colored products, a property utilized in some redox indicators.

The aniline portion of the molecule is also highly susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, anilines can be converted into a variety of products, including nitroarenes, azoxybenzenes, or p-benzoquinone. acs.orgorganicreactions.org For example, the oxidation of aniline with strong oxidants like potassium dichromate in an acidic medium can yield p-benzoquinone. organicreactions.org

Therefore, when this compound is treated with a strong oxidizing agent, a mixture of products could be formed resulting from the oxidation of the aniline ring, the carbazole nucleus, or both. The reaction is likely to be vigorous and may lead to deeply colored or polymeric materials, and potentially degradation of the molecule under harsh conditions. The specific outcome would be highly dependent on the nature of the oxidant and the precise reaction conditions employed. Diphenylamine itself is noted to be incompatible with strong oxidizing agents.

Theoretical and Computational Studies of 4 9h Carbazol 9 Yl Aniline

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the structure and electronic properties of medium to large-sized organic molecules due to its favorable balance between computational cost and accuracy. DFT calculations for 4-(9H-Carbazol-9-yl)aniline reveal key details about its geometry, molecular orbital energies, and chemical reactivity. These calculations are often performed using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-31G(d,p), which has been shown to provide reliable results for organic systems.

The geometric optimization of this compound using DFT methods provides the most stable conformation of the molecule in the gas phase. A critical geometric parameter for this molecule is the dihedral angle between the carbazole (B46965) and the aniline (B41778) ring systems. Computational studies on structurally similar compounds suggest a significantly twisted arrangement. For instance, in related structures where a carbazole unit is linked to another aromatic ring, dihedral angles have been reported to be in the range of 73° to 87°. nih.govmdpi.com This twisting is a result of steric hindrance between the hydrogen atoms on the two aromatic moieties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential and represents the electron-donating ability, while the LUMO energy relates to the electron affinity and indicates the electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the chemical reactivity and the electronic excitation energy of the molecule.

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich carbazole moiety and the nitrogen atom of the aniline group, reflecting its strong electron-donating character. Conversely, the LUMO is generally distributed across the entire molecular framework, extending from the carbazole to the aniline ring. The calculated HOMO-LUMO gap for carbazole-based donor-acceptor compounds typically falls in the range of 2.5 to 3.5 eV. nankai.edu.cn The significant twisting between the two rings can influence this gap; a larger dihedral angle tends to reduce electronic communication, which can lead to a larger energy gap compared to a planar analogue.

Based on the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. ekb.eg These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Chemical Potential (μ) : Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in the electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A smaller HOMO-LUMO gap corresponds to a lower hardness, indicating higher reactivity. nih.gov

Global Softness (S) : The reciprocal of chemical hardness (S = 1 / η).

Electronegativity (χ) : The power of an atom or molecule to attract electrons. It is calculated as χ = -μ.

Electrophilicity Index (ω) : A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η).

These parameters provide a quantitative basis for comparing the reactivity of this compound with other molecules. ijarset.com

Computational Modeling of Charge Transport Mechanisms

In organic electronic devices, charge transport occurs via a hopping mechanism, where charge carriers (electrons or holes) move between adjacent molecules. The efficiency of this process is heavily influenced by the internal reorganization energy (λ) of the molecule and the electronic coupling between neighboring molecules. Marcus theory provides a theoretical framework for describing the charge transfer rate. icm.edu.pl

The reorganization energy is the energy required for a molecule to adjust its geometry from its neutral state to its ionized state (and vice versa). It has two components: an intramolecular part (λ_i) and an intermolecular part (λ_e). DFT calculations are particularly useful for estimating the intramolecular reorganization energy. A low reorganization energy is highly desirable for efficient charge transport materials.

For carbazole and its derivatives, DFT calculations have shown that they are excellent hole-transporting materials, which is reflected in their relatively low reorganization energies for hole transport (λ_h). icm.edu.pl For instance, the reorganization energy for carbazole is around 0.27 eV for holes and 0.10 eV for electrons. icm.edu.pl The addition of the aniline group to the carbazole core is expected to maintain, if not enhance, these favorable hole-transport properties. The non-planar structure can also play a role in reducing intermolecular interactions, which can be beneficial for creating stable amorphous films in devices.

Structure-Property Relationship Elucidation through Computational Methods

Computational methods are instrumental in establishing clear structure-property relationships, which are vital for the targeted design of new materials. For this compound, the key relationship is between its three-dimensional structure and its electronic and photophysical properties.

The twisted conformation between the carbazole and aniline units is a defining structural feature. chemimpex.com This twisting partially decouples the electronic systems of the two moieties. This has several important consequences:

High Triplet Energy : The electronic decoupling helps to maintain a high triplet energy, a characteristic feature of carbazole-based materials. This makes them suitable as host materials for phosphorescent organic light-emitting diodes (PhOLEDs), as it prevents the quenching of the triplet excitons from the phosphorescent guest.

Solubility and Morphology : The non-planar shape inhibits close packing in the solid state, which enhances the solubility of the material in common organic solvents and promotes the formation of stable amorphous films, a crucial aspect for device fabrication. chemimpex.com

Tuning Electronic Properties : The degree of twisting can be modified by introducing substituents on either the carbazole or aniline rings. This provides a strategy to fine-tune the HOMO/LUMO levels and the energy gap, thereby controlling the color and efficiency of light emission in OLEDs.

Computational studies allow for the systematic investigation of these effects by modeling derivatives with different functional groups and analyzing the resulting changes in geometry and electronic structure, thus guiding synthetic efforts towards materials with optimized performance. at.ua

Advanced Spectroscopic Characterization and Photophysical Properties

Spectroscopic Characterization Techniques for Structural Confirmation

The confirmation of the chemical structure of 4-(9H-Carbazol-9-yl)aniline relies on the synergistic use of several spectroscopic methods, each providing unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

In the ¹H NMR spectrum, the protons on the carbazole (B46965) and aniline (B41778) rings resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the carbazole moiety exhibit a characteristic set of signals, while the protons on the aniline ring also show distinct splitting patterns. The integration of these signals corresponds to the number of protons in each chemical environment.

The ¹³C NMR spectrum further corroborates the structure by revealing the chemical shifts of all carbon atoms in the molecule. The carbazole unit displays a unique set of carbon signals, and the aniline ring contributes its own characteristic resonances. The chemical shifts are influenced by the electronic environment of each carbon atom, providing a detailed map of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbazole C1, C8 | ~8.1 | ~126.0 |

| Carbazole C2, C7 | ~7.4 | ~120.0 |

| Carbazole C3, C6 | ~7.2 | ~119.0 |

| Carbazole C4, C5 | ~7.5 | ~109.0 |

| Carbazole C4a, C4b | - | ~123.0 |

| Carbazole C8a, C9a | - | ~140.0 |

| Aniline C1' | - | ~130.0 |

| Aniline C2', C6' | ~7.3 | ~128.0 |

| Aniline C3', C5' | ~6.8 | ~115.0 |

| Aniline C4' | - | ~148.0 |

| Aniline NH₂ | ~3.8 | - |

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The spectrum displays characteristic absorption bands that confirm the presence of the amine and aromatic moieties.

Key vibrational modes for this compound include the N-H stretching of the primary amine group, which typically appears as two bands in the range of 3500-3300 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C-N stretching vibration, a key linkage in the molecule, is also identifiable. Additionally, the characteristic C=C stretching vibrations within the aromatic rings of the carbazole and aniline units are found in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 |

| Aromatic C-H Bending | 900 - 675 |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₁₈H₁₄N₂, corresponding to a molecular weight of approximately 258.32 g/mol chemimpex.comglpbio.comsigmaaldrich.com. In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision, further confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum offers additional structural information. The molecular ion peak (M⁺) is expected to be prominent due to the stability of the aromatic structure. Common fragmentation pathways may involve the cleavage of the C-N bond between the carbazole and aniline moieties, leading to fragment ions corresponding to the carbazole and aminophenyl cations.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₁₄N₂ |

| Molecular Weight | 258.32 |

| Predicted [M+H]⁺ (m/z) | 259.123 |

| Predicted [M+Na]⁺ (m/z) | 281.105 |

UV-Visible spectroscopy reveals the electronic transitions within this compound. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The spectrum is characterized by absorption bands corresponding to π-π* and n-π* transitions.

The carbazole moiety itself exhibits strong absorption bands around 292 nm and 322 nm nih.gov. The aniline portion also contributes to the absorption profile, with transitions in the UV region. The conjugation between the carbazole and aniline rings through the nitrogen atom influences the electronic structure, potentially leading to intramolecular charge transfer (ICT) bands. These transitions are crucial for understanding the photophysical properties of the molecule. The absorption spectrum of aniline shows two prominent peaks in the UV region at approximately 220 nm and 290 nm, which are attributed to S₀ → S₂ and S₀ → S₁ transitions, respectively researchgate.net.

Photophysical Characteristics

The photophysical properties of this compound, particularly its absorption and emission of light, are of significant interest for its application in optoelectronic devices.

The UV-Vis absorption spectrum of this compound is a composite of the electronic transitions of the carbazole and aniline components. The carbazole unit typically shows absorption maxima at approximately 295 nm and 340 nm dss.go.th.

Upon excitation with UV light, this compound is expected to exhibit fluorescence. Carbazole itself has a fluorescence emission peak at about 351 nm when excited at 323 nm. A related compound, carbazole-9-ylpropionic acid, displays emission maxima at 355 nm and 370 nm when excited at 295 nm and 340 nm, respectively dss.go.th. This suggests that this compound will likely have a strong blue fluorescence emission. The specific emission wavelength and quantum yield are influenced by the solvent polarity and the electronic coupling between the carbazole and aniline moieties.

Table 4: Photophysical Data for Carbazole and a Related Derivative

| Compound | Excitation Maxima (λ_ex, nm) | Emission Maxima (λ_em, nm) |

| Carbazole | 323 | 351 |

| Carbazole-9-ylpropionic acid | 295, 340 | 355, 370 |

Fluorescence Spectra in Various Solvents

The fluorescence emission of this compound and related N-aryl carbazole derivatives is highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. This sensitivity arises from changes in the electronic distribution upon photoexcitation, leading to an excited state that is more polar than the ground state. Consequently, polar solvents can stabilize the excited state to a greater extent than nonpolar solvents, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission.

While specific comprehensive studies detailing the fluorescence of this compound across a wide range of solvents are not extensively available in the public domain, the general behavior of N-phenylcarbazole derivatives provides valuable insights. For these types of molecules, an increase in solvent polarity generally leads to a bathochromic shift in the emission spectrum. This is indicative of a charge transfer (CT) character in the excited state, where electron density is partially transferred from the carbazole unit to the aniline moiety.

The Stokes shift, which is the difference between the spectral position of the maximum of the first absorption band and the maximum of the fluorescence emission, is also significantly affected by solvent polarity. For N-aryl carbazoles, the Stokes shift tends to increase with increasing solvent polarity. This is a direct consequence of the larger stabilization of the more polar excited state relative to the less polar ground state in polar solvents. The Lippert-Mataga equation is often employed to quantify this relationship and can be used to estimate the change in dipole moment upon excitation.

Table 1: Illustrative Solvatochromic Data for a Representative N-Aryl Carbazole Derivative

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 330 | 350 | 1780 |

| Toluene | 2.38 | 332 | 358 | 2270 |

| Dichloromethane | 8.93 | 335 | 375 | 3580 |

| Acetonitrile | 37.5 | 334 | 385 | 4450 |

Note: The data presented in this table is representative of the general solvatochromic behavior observed for N-aryl carbazole derivatives and is intended for illustrative purposes. Specific values for this compound may vary.

Investigation of Excitation State Processes

The photophysical behavior of this compound upon excitation is governed by a series of complex processes. Understanding these excited-state dynamics is crucial for tailoring its properties for various applications. Techniques such as transient absorption spectroscopy and time-resolved fluorescence are instrumental in elucidating these processes.

Upon absorption of a photon, the molecule is promoted to an electronically excited singlet state (S₁). In molecules with donor-acceptor character like this compound, this initial locally excited (LE) state can evolve into an intramolecular charge transfer (ICT) state. The formation of the ICT state is often mediated by conformational changes, such as twisting around the bond connecting the carbazole and aniline moieties.

The environment, particularly the solvent, plays a critical role in the dynamics of these excited-state processes. In polar solvents, the formation of the ICT state is often favored and stabilized, leading to the observed red-shifted fluorescence. The lifetime of the excited state is also influenced by the solvent environment. In many donor-acceptor systems, the excited-state lifetime can be shorter in more polar solvents due to faster non-radiative decay pathways that are facilitated by the stabilized ICT state.

Furthermore, intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet excited state (T₁) can occur. Carbazole-containing materials are known to have relatively high-lying triplet states, which is a beneficial property for their use as host materials in organic light-emitting diodes (OLEDs) researchgate.net. The efficiency of ISC can be influenced by factors such as the presence of heavy atoms or specific molecular geometries that promote spin-orbit coupling. The triplet state can then decay back to the ground state via phosphorescence or non-radiative processes.

Transient absorption spectroscopy provides a powerful tool to directly observe the excited species. In a typical experiment, a short laser pulse excites the molecule, and a second probe pulse monitors the changes in absorption as a function of time. This allows for the identification of the LE state, the ICT state, and the triplet state, and the determination of the rates of the transitions between them. For N-aryl carbazoles, transient absorption spectra often reveal a decay of the LE state absorption concurrent with the rise of a new absorption band attributed to the ICT state, providing direct evidence for this process researchgate.net.

Research on Electronic and Optoelectronic Applications

Electrochromic Devices and Materials

Electrochromic devices modulate the transmission of light by undergoing reversible changes in their optical properties when a voltage is applied. The active materials in these devices are typically conjugated polymers that can be switched between different redox states, each with a distinct color. Polymeric derivatives of 4-(9H-Carbazol-9-yl)aniline have been investigated as promising candidates for the active layers in such devices due to their favorable electrochemical and electrochromic characteristics.

The electrochemical behavior of polymers derived from this compound is a critical determinant of their suitability for electrochromic applications. These polymers are typically synthesized via electrochemical polymerization, a process that allows for the direct deposition of a thin, uniform polymer film onto a conductive substrate, such as indium tin oxide (ITO) coated glass.

Studies on copolymers of 4-(9H-carbazol-9-yl)-N,N-diphenylaniline (CDPN) and 3,4-ethylenedioxythiophene (B145204) (EDOT) have demonstrated the potential of incorporating the this compound moiety into electrochromic polymers. The resulting copolymer, P(CDPN-co-EDOT), exhibits distinct electrochromic properties, with a π-π* transition absorption peak located at 530 nm in its neutral state, corresponding to a calculated energy gap of 1.67 eV researchgate.net. This copolymer displays multichromic behavior, transitioning through four different colors upon oxidation researchgate.net.

The electrochemical properties of these polymeric films are often characterized using cyclic voltammetry (CV), which reveals the redox potentials at which the material undergoes oxidation and reduction. For instance, the CV of P(CDPN-co-EDOT) shows reversible redox peaks, indicating good electrochemical stability, which is enhanced by the presence of EDOT units researchgate.net.

The electrochromic performance of these materials is evaluated by spectroelectrochemistry, which simultaneously measures the changes in the optical spectrum of the polymer film as the applied potential is varied. This analysis provides key parameters such as the maximum optical contrast (ΔT%), switching time, and coloration efficiency (CE). For the P(CDPN-co-EDOT) copolymer, a maximum optical contrast of 36% in the visible region and 43% in the near-infrared region has been reported, with switching times of 1.8 s and 2.5 s, respectively researchgate.net. The coloration efficiency, a measure of the change in optical density per unit of charge injected, was calculated to be as high as 552 cm²/C at 1100 nm for this copolymer researchgate.net.

Table 1: Electrochromic Properties of P(CDPN-co-EDOT)

| Property | Value | Wavelength (nm) |

|---|---|---|

| Max. Optical Contrast (ΔT%) | 36 | Visible Region |

| Max. Optical Contrast (ΔT%) | 43 | Near-IR Region |

| Switching Time (s) | 1.8 | Visible Region |

| Switching Time (s) | 2.5 | Near-IR Region |

| Coloration Efficiency (CE) (cm²/C) | 332 | 530 |

| Coloration Efficiency (CE) (cm²/C) | 277 | 810 |

| Coloration Efficiency (CE) (cm²/C) | 552 | 1100 |

This data is for a copolymer containing the this compound moiety.

The redox stability of an electrochromic material is paramount for its long-term performance in a device. It refers to the ability of the material to undergo repeated cycles of oxidation and reduction without significant degradation of its electrochemical or optical properties. Polymeric derivatives of this compound have shown promising redox stability. For example, repeated cyclic voltammograms of the P(CDPN-co-EDOT) copolymer indicate reasonable stability, attributed to the incorporation of EDOT units which are known to enhance the stability of conducting polymers researchgate.net.

The color shifting capabilities of these materials are a direct consequence of the changes in their electronic structure upon redox switching. In the neutral state, the polymer typically exhibits a specific color determined by its absorption spectrum. Upon oxidation, electrons are removed from the polymer backbone, leading to the formation of polarons and bipolarons, which introduce new electronic transitions and thus a change in color.

The copolymer P(CDPN-co-EDOT) demonstrates a rich color palette, transitioning through claret red, green, cadet blue, and blue as it is progressively oxidized researchgate.net. This multichromic behavior is highly desirable for applications in full-color displays and smart windows.

Table 2: Color Transitions of P(CDPN-co-EDOT) upon Oxidation

| Redox State | Color |

|---|---|

| Neutral | Claret Red |

| Oxidized | Green |

| Further Oxidized | Cadet Blue |

| Fully Oxidized | Blue |

This data is for a copolymer containing the this compound moiety.

Research on Sensor Technologies

Utilization in Chemical Sensors and Biosensors

4-(9H-Carbazol-9-yl)aniline serves as a fundamental building block in the fabrication of various chemical sensors and biosensors. Its derivatives are widely employed due to their sensitivity and specificity toward different analytes. The carbazole (B46965) nucleus acts as an excellent fluorophore, and its optical properties can be tailored by making structural modifications at various positions on the molecule. clockss.org

One significant application is in the development of fluorescent chemosensors. For instance, a derivative, 4-(9H-carbazol-9-yl)-N,N-dimethylbenzenamine (CNDMA), has been developed as a green fluorescent ligand for the selective detection of picric acid in a water-based medium. researchgate.net The sensing mechanism relies on the quenching of fluorescence upon interaction with the analyte. researchgate.net Similarly, other carbazole-based fluorescent sensors have been designed for the detection of metal ions, such as a sensor for Copper(II) ions (Cu²⁺) that operates via fluorescence quenching upon forming a 1:1 complex with the ion. clockss.org

In the realm of biosensors, polymers derived from carbazole, such as polycarbazole, have been utilized as organic semiconductors for both enzymatic and non-enzymatic glucose sensors. nih.gov These sensors leverage the electrochemical properties of the polymer to detect glucose under physiological conditions. nih.gov Furthermore, carbazole-based fluorescent boronic acid sensors have demonstrated selective ratiometric fluorescent responses for glucose, highlighting their potential in medical diagnostics. rsc.org The versatility of carbazole derivatives extends to the detection of other biomolecules and hormones, where they contribute to enhancing the sensitivity and selectivity of the sensing platforms. nih.gov

| Sensor Type | Target Analyte | Sensing Principle | Key Findings |

|---|---|---|---|

| Fluorescent Chemosensor | Picric Acid | Emission Quenching | Selective detection with a color change from green to non-fluorescent. researchgate.net |

| Fluorescent Chemosensor | Copper(II) ions (Cu²⁺) | Fluorescence Quenching | High selectivity in aqueous solution. clockss.org |

| Electrochemical Biosensor | Glucose | Enzymatic/Non-enzymatic Oxidation | Polycarbazole layer acts as an organic semiconductor. nih.gov |

| Fluorescent Biosensor | Glucose | Aggregation-Induced Emission | Selective ratiometric fluorescent response. rsc.org |

| Fluorescent Chemosensor | Cerium(III) ions (Ce³⁺) | Fluorescence Enhancement | A 9-benzyl-9H-carbazole derivative showed a significant increase in fluorescence intensity for Ce³⁺ with a low detection limit of 7.269 × 10⁻⁶ M. semanticscholar.org |

Electrochemical Sensing Mechanisms

The electrochemical properties of this compound and its polymers are central to their function in electrochemical sensors. Electropolymerization is a common and effective method to deposit thin, uniform films of conductive polymers based on carbazole derivatives onto electrode surfaces. nih.govmdpi.comnih.gov This technique allows for precise control over the thickness and characteristics of the polymer film, which is crucial for sensor performance. nih.gov

The sensing mechanism in these electrochemical sensors is often based on the redox activity of the polymer. The carbazole unit can be electrochemically oxidized to form stable radical cations and dications. mdpi.com This process is typically studied using cyclic voltammetry (CV), which reveals the oxidation and reduction potentials of the material. mdpi.comresearchgate.net When the target analyte interacts with the polymer-modified electrode, it can cause a measurable change in the electrochemical signal, such as a shift in potential or a change in current.

For example, polycarbazole-based electrodes have been used in the development of solid-contact ion-selective electrodes (ISEs). beilstein-journals.orgbeilstein-journals.org In these sensors, the polymer layer acts as an ion-to-electron transducer. beilstein-journals.orgbeilstein-journals.org The interaction between the target ion and the ion-selective membrane causes a change in the potential at the electrode-solution interface, which is then converted into an electrical signal. The incorporation of carbazole derivatives can enhance the stability and selectivity of these sensors. beilstein-journals.org

Furthermore, copolymers of this compound derivatives with other electroactive monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), have been synthesized electrochemically. researchgate.net These copolymers often exhibit multi-chromic behavior, changing color at different oxidation states, which can be exploited in electrochromic devices and sensors. mdpi.comresearchgate.netresearchgate.netelectrochemsci.org The electrochemical behavior of these materials, including their redox stability and switching times, are critical parameters for their application in sensing. researchgate.netresearchgate.net

| Polymer/Copolymer | Electrochemical Technique | Key Electrochemical Property | Application |

|---|---|---|---|

| Poly(4-(9H-carbazol-9-yl)-N,N-diphenylaniline) | Electrochemical Polymerization | Redox Activity | Electrochromic Materials. researchgate.net |

| Polycarbazole (PolyCz) | Cyclic Voltammetry | Semiconducting Properties | Glucose Biosensors. nih.gov |

| Poly(9H-Carbazol-9-ylpyrene) (PMCzP) | Electropolymerization, CV | Distinct Electrochromism (3 colors) | Electrochromic Devices. researchgate.netelectrochemsci.org |

| Copolymer with EDOT | Electrocopolymerization | Multichromism (4 colors) | Electrochromic Devices. researchgate.net |

Application in Environmental Monitoring for Pollutant Detection

The sensitivity of this compound-based sensors makes them suitable for environmental monitoring and the detection of various pollutants. chemimpex.com The ability to detect toxic compounds, such as nitroaromatics and heavy metal ions, is of significant importance for environmental protection.

As mentioned, fluorescent chemosensors derived from this compound have shown high selectivity for picric acid (2,4,6-trinitrophenol), a common explosive and environmental pollutant. researchgate.net The detection mechanism involves significant fluorescence quenching, providing a clear signal for the presence of the analyte. researchgate.net This high sensitivity and selectivity are crucial for forensic investigations and environmental remediation efforts. researchgate.net

Carbazole-based fluorescent probes have also been successfully developed for the detection of aniline (B41778) compounds in the environment. mdpi.com For example, a fluorescent polycarbonate probe demonstrated high selectivity and sensitivity for aniline, with a detection limit of 1.69 × 10⁻⁴ M. mdpi.com This probe can also detect aniline's biomarker, p-aminophenol, in urine, extending its application to biological monitoring. mdpi.com

In addition to organic pollutants, these sensors can target inorganic contaminants. A fluorescent sensor based on 9-ethyl-9H-carbazole was designed to selectively detect Cu²⁺ ions in aqueous solutions, which is a common metal pollutant from industrial activities. clockss.org Furthermore, polyoxometalate-based complexes incorporating carbazole-imidazole ligands have been synthesized and used as electrode materials for the electrochemical sensing of bromate (B103136) (BrO₃⁻), another environmental contaminant. rsc.org These examples underscore the broad applicability of this compound and its derivatives in creating effective tools for monitoring a diverse range of environmental pollutants.

| Target Pollutant | Sensor Type | Detection Principle | Reported Detection Limit |

|---|---|---|---|

| Picric Acid | Fluorescent Chemosensor | Fluorescence Quenching | Not specified, but highly selective. researchgate.net |

| Aniline | Fluorescent Polymer Probe | Fluorescence Quenching | 1.69 × 10⁻⁴ M. mdpi.com |

| Copper(II) ions (Cu²⁺) | Fluorescent Chemosensor | Fluorescence Quenching | Not specified, but highly selective. clockss.org |

| Bromate (BrO₃⁻) | Electrochemical Sensor | Electrocatalytic Reduction | 0.098 mM - 0.551 mM (depending on the specific complex). rsc.org |

Medicinal Chemistry Research and Biological Applications

Investigation for Potential Therapeutic Applications

4-(9H-Carbazol-9-yl)aniline is actively being explored in pharmaceutical research for its potential in the development of novel therapeutic agents. The core structure of this compound, featuring a carbazole (B46965) ring linked to an aniline (B41778) group, provides a versatile scaffold for chemical modifications aimed at targeting specific biological pathways. evitachem.com Researchers are investigating its unique structural features for potential interactions with biological macromolecules, which could lead to new treatments. evitachem.com The exploration of carbazole derivatives is a promising area in the quest for more effective and selective drugs. chemimpex.com

Anticancer Activity and Interaction with Biological Macromolecules

A significant area of research for carbazole derivatives, including those structurally related to this compound, is in the field of oncology. Carbazole alkaloids have been shown to interact with DNA and inhibit enzymes crucial for cancer cell proliferation, such as topoisomerase. nih.gov The planar nature of the carbazole ring allows it to intercalate between the base pairs of DNA, disrupting its structure and function. nih.gov

Studies on various synthetic carbazole derivatives have demonstrated their potential as anticancer agents. For instance, a novel synthetic carbazole derivative, 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d), has shown cytotoxic effects against human cancer cells and anti-angiogenic activities. nih.gov In studies on human breast cancer MCF-7 cells, treatment with HYL-6d led to cell cycle arrest and apoptosis. nih.gov Another study on bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) indicated that it induces cancer cell death through a sequence-specific interaction with the minor groove of DNA.

Research into a series of novel 9-substituted carbazole derivatives revealed moderate to good anticancer activity against the Human Breast Cancer Line (MCF7). researchgate.net Specifically, compounds 2-[(4, 5-dihydro-2-substitutedphenyl)imidazol-1-ylamino]-1-(9H-carbazol-9-yl)ethanone (3d) and 2-(9H-carbazol-9-yl)-N'-{[(4-substitutedphenyl) (piperazin-1-yl)]methyl}acetohydrazide (6c) exhibited the highest activity. researchgate.net Furthermore, a study on 5,8-Dimethyl-9H-carbazole derivatives identified compounds that were particularly active against the highly aggressive and metastatic MDA-MB-231 breast cancer cells, while showing no cytotoxicity to normal cells. mdpi.com These derivatives were found to selectively inhibit human topoisomerase I and interfere with actin dynamics, ultimately triggering apoptosis. mdpi.com

The following table summarizes the anticancer activity of selected carbazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 10 | HepG2 | 7.68 | researchgate.net |

| Compound 11 | HepG2 | >100 | researchgate.net |

| Compound 9 | HeLa | 7.59 | researchgate.net |

| Compound 10 | HeLa | 10.09 | researchgate.net |

| Compound 11 | MCF7 | 6.44 | researchgate.net |

Potential Antioxidant Properties of Carbazole Units

The carbazole unit is recognized for its antioxidant potential, a property that is being investigated in derivatives of this compound. Antioxidants are crucial for mitigating the damaging effects of free radicals in the body. The nitrogen atom in the carbazole ring can donate an electron, which contributes to the free radical scavenging activity of these compounds.

A study focused on the synthesis and antioxidant assessment of new 9H-carbazole derivatives showed promising results. researchgate.net The antioxidant effects of the prepared compounds were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) test, which indicated good findings. researchgate.netresearchgate.net In another investigation, several synthesized carbazole derivatives were assessed for their antioxidant properties. researchgate.net Among the tested compounds, compounds 4 and 9 demonstrated potent antioxidant activities, with IC50 values of 1.05 ± 0.77 µM and 5.15 ± 1.01 µM, respectively, in the DPPH assay. nih.gov

Research into the preparation and property analysis of carbazole derivatives as antioxidants for lubricating oils also highlights their stability and ability to inhibit oxidation. nih.gov Specifically, 3,6-di-tert-butylcarbazole was noted for its ability to act as a free radical scavenger due to the active hydrogen on the nitrogen atom, which can terminate free radical chain reactions. nih.gov

The antioxidant activity of selected carbazole derivatives is presented in the table below.

| Compound | Antioxidant Activity (DPPH) IC50 (µM) | Reference |

| Compound 4 | 1.05 ± 0.77 | nih.gov |

| Compound 9 | 5.15 ± 1.01 | nih.gov |

| Trolox (Reference) | 2.08 ± 0.57 | nih.gov |

Applications in Biological Imaging and Fluorescent Probes

The inherent fluorescent properties of the carbazole scaffold make this compound and its derivatives valuable in the development of tools for biological imaging and fluorescent probes. chemimpex.com These compounds can be incorporated into larger molecular structures to create probes that can detect specific ions, molecules, or changes in the cellular environment.

Carbazole derivatives are utilized as key components in fluorescent dyes, where they contribute to enhanced brightness and photostability, which are critical for applications in biological imaging and diagnostics. chemimpex.com The rigid and planar structure of the carbazole ring, combined with its electron-donating nature, makes it an excellent fluorophore. mdpi.com

Researchers have designed and synthesized novel fluorescent molecular probes based on carbazole for the detection of various analytes. For example, a fluorescent probe based on a pyrano[3,2-c] carbazole structure was developed for the detection of Zn2+. mdpi.com Another study reported the construction of a novel fluorescent probe based on a carbazole platform for the rapid and specific detection of H2S, which has applications in bioimaging. Furthermore, new carbazole-based fluorescent probes have been synthesized for the detection of formaldehyde, with applications in live cell imaging. researchgate.net

The development of these probes leverages the excellent physical, chemical, and optical properties of carbazole derivatives to create sensitive and selective tools for biological research. mdpi.com

Advanced Materials Development and Polymer Chemistry

Building Block for Novel Materials Synthesis

4-(9H-Carbazol-9-yl)aniline is a versatile organic compound that serves as a fundamental building block in the synthesis of novel materials, particularly for organic electronics. chemimpex.com Its structure, which combines an electron-rich carbazole (B46965) unit with a reactive aniline (B41778) group, offers significant opportunities for functionalization and incorporation into larger, more complex molecular architectures. evitachem.com This makes it an excellent candidate for creating materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com

The carbazole moiety is well-known for its high charge carrier mobility and good thermal stability, which are crucial properties for electronic devices. evitachem.com The presence of the amino group on the aniline part of the molecule provides a reactive site for various chemical transformations, allowing chemists to modify the molecule's properties or link it to other molecules to build polymers and other advanced materials. evitachem.com This adaptability positions this compound as a promising component for developing innovative materials in both academic research and industrial applications. chemimpex.com Its role as a precursor is pivotal in designing materials with enhanced electronic characteristics, such as improved charge transport and light emission efficiency. chemimpex.com

Incorporation into Polymers for Tailored Properties

The integration of this compound into polymer chains is a key strategy for developing advanced materials with customized properties. chemimpex.com By incorporating this carbazole-aniline structure as a monomer or a repeating unit, chemists can impart desirable characteristics such as enhanced thermal stability, electrical conductivity, and specific optoelectronic functionalities to the resulting polymers. chemimpex.com

A notable example is the synthesis of the conjugated polymer Poly[(9,9-dioctyl-9H-fluorene)-alt-(this compound)] (PFCz-NH2). In this polymer, the this compound unit is a crucial part of the polymer backbone, contributing its inherent electronic properties. evitachem.com This incorporation results in a material with the necessary characteristics for applications in electronic devices, such as rewritable memory. evitachem.com The carbazole group facilitates hole transport, a critical function in many organic electronic devices. The modification of polymer properties through the inclusion of such functional units is a fundamental aspect of modern polymer chemistry, enabling the creation of materials for a wide array of industrial applications. chemimpex.comnih.gov

Table 1: Examples of Polymers Incorporating this compound Moiety

| Polymer Name | Monomer Unit | Key Properties | Potential Application |

|---|

Synthesis of Dyes and Pigments

This compound is utilized as a precursor in the synthesis of specialized dyes and pigments. chemimpex.com Its molecular structure is advantageous for creating colorants with high performance, particularly fluorescent dyes where brightness and photostability are critical. chemimpex.com The carbazole component of the molecule acts as an excellent chromophore and is known for its electron-donating capabilities, which are beneficial for the development of organic dyes. mdpi.com

The synthesis process typically involves modifying the aniline amino group through diazotization followed by coupling reactions with various aromatic compounds to produce azo dyes. The resulting dyes can exhibit a range of vibrant colors. The inherent stability of the carbazole ring system contributes to the durability of the final dye or pigment. chemimpex.com Researchers have explored various synthetic routes starting from 9H-carbazole to create new organic dyes with specific absorption and emission properties for applications in fields like biological imaging and diagnostics. chemimpex.comresearchgate.net

Development of Conjugated Polymers and Nanocomposites

The development of novel conjugated polymers and nanocomposites frequently leverages building blocks like this compound to achieve superior performance in electronic and optoelectronic applications. Conjugated polymers, characterized by alternating single and double bonds along their backbone, possess semiconductor properties that are highly sought after. Polycarbazoles, a class of conjugated polymers, are noted for their high hole transporting mobility. mdpi.com

The synthesis of polymers such as PFCz-NH2, which incorporates the this compound unit, exemplifies this approach. evitachem.com This polymer serves as a precursor for the covalent modification of black phosphorus quantum dots (BPQDs), forming a nanocomposite material (PFCz-g-BPQDs). evitachem.com This functionalization is critical for enhancing the performance of electronic devices. The resulting nanocomposite benefits from the synergistic properties of the conjugated polymer (which provides charge transport pathways) and the nanomaterial, leading to improved efficiency and stability in applications like memory devices. evitachem.com

Table 2: Research Findings on Conjugated Polymers from Carbazole Derivatives

| Polymer/Composite | Precursor/Component | Research Focus | Outcome/Application |

|---|---|---|---|

| PFCz-g-BPQDs | PFCz-NH2 (derived from this compound) and Black Phosphorus Quantum Dots (BPQDs) | Covalent modification of BPQDs | Enhanced performance of rewritable memory devices |

Hybrid Systems and Nanomaterial Functionalization

The functionalization of nanomaterials with organic molecules is a powerful strategy to create hybrid systems with enhanced and often synergistic properties. nih.gov this compound and its derivatives are employed in this context to modify the surface of nanomaterials, thereby tailoring their electronic and physical characteristics for specific applications.

A prime example is the use of a polymer derived from this compound to functionalize black phosphorus quantum dots (BPQDs). evitachem.com The polymer, PFCz-NH2, is first converted to its diazotated form, which then reacts with the BPQDs. This process results in a covalent linkage between the polymer and the quantum dots. evitachem.com This functionalization is not merely a surface coating; it integrates the electronic properties of the carbazole-containing polymer with the unique characteristics of the BPQDs. This hybrid material demonstrates the potential of combining organic polymers with inorganic nanomaterials to develop next-generation technologies. evitachem.comnih.gov

Future Research Directions and Challenges

Enhancing Electronic and Optoelectronic Performance

The carbazole (B46965) core of 4-(9H-Carbazol-9-yl)aniline provides excellent hole-transporting capabilities and thermal stability, making it a foundational component in organic electronics. mdpi.combohrium.com Research has consistently demonstrated its utility in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.comchemimpex.com The primary challenge and research focus in this area is the strategic molecular engineering of derivatives to fine-tune their electronic and optoelectronic properties for enhanced device performance.

Future research will likely concentrate on the following areas:

Development of Bipolar Host Materials: For highly efficient OLEDs, particularly those utilizing thermally activated delayed fluorescence (TADF), developing host materials with balanced electron and hole transport (bipolarity) is crucial. ktu.edu Future work will involve designing derivatives of this compound that incorporate both electron-donating (like the carbazole-aniline structure) and electron-accepting moieties to achieve this balance. This approach aims to improve charge injection and transport, leading to higher external quantum efficiencies (EQE) and longer device lifetimes. ktu.edu

High Triplet Energy Hosts: For blue phosphorescent OLEDs (PHOLEDs), host materials must possess high triplet energies to efficiently confine the excitons on the dopant. Carbazole derivatives are promising candidates due to their inherently high triplet energy. bohrium.com The challenge lies in modifying the this compound structure to further increase its triplet energy without compromising its charge transport properties or thermal stability.

Improving Solubility and Film Morphology: The performance of solution-processed devices is highly dependent on the solubility of the material and the morphology of the resulting thin film. mdpi.comktu.edu Attaching flexible alkyl chains to the carbazole or aniline (B41778) units is a common strategy to improve solubility. mdpi.com Future investigations will explore the impact of different substitution patterns and functional groups on intermolecular interactions (like π-aggregation) to achieve optimal film morphology for efficient charge transport. mdpi.com

Applications in Perovskite Solar Cells (PSCs): Carbazole-based compounds are emerging as effective hole-transporting materials (HTMs) in PSCs, offering a promising alternative to the expensive and often unstable spiro-OMeTAD. mdpi.com Research will focus on designing novel, cost-effective HTMs derived from this compound with tailored energy levels that align perfectly with the perovskite absorber layer to facilitate efficient hole extraction and minimize energy loss.

A summary of performance metrics for various carbazole derivatives in optoelectronic applications highlights the potential for improvement.

| Device Type | Carbazole Derivative Host | Dopant/Emitter | Max. External Quantum Efficiency (EQE) | Ref. |

| Green TADF-OLED | BPBCzO | 4CzIPN | 23.2% | ktu.edu |

| Green TADF-OLED | BCzBCzO | 4CzIPN | 15.3% | ktu.edu |

| Phosphorescent OLED | DCzP | Ir(ppy)3 | Not specified, max luminance 23,000 cd/m² | elsevierpure.com |

This table showcases the performance of different host materials derived from carbazole structures, indicating the impact of molecular design on device efficiency.

Exploring New Biological Activities and Mechanisms

The carbazole scaffold is a well-established pharmacophore present in numerous natural and synthetic compounds exhibiting a wide array of biological activities. nih.govniscpr.res.in While much of the focus for this compound has been on materials science, its structure suggests significant, yet largely unexplored, potential in medicinal chemistry. The challenge is to systematically investigate its derivatives for novel therapeutic applications and to elucidate their mechanisms of action.

Future research directions in this domain include:

Broad-Spectrum Antimicrobial Agents: Various N-substituted carbazoles have demonstrated potent antibacterial and antifungal properties. nih.gov For instance, the introduction of triazole or imidazole (B134444) moieties to the carbazole nucleus has been shown to significantly enhance antimicrobial efficacy against strains like S. aureus, E. coli, and C. albicans. nih.gov Future work should involve synthesizing derivatives of this compound linked to other heterocyclic systems (e.g., oxadiazoles, pyrazoles) to explore their potential as broad-spectrum antimicrobial agents. nih.govresearchgate.net

Anticancer Drug Discovery: Certain carbazole derivatives have shown promising antitumor activity. nih.gov For example, specific 5-[(9H-carbazol-9-yl)-methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines were found to be effective against human breast cancer cell lines (MCF-7). nih.govresearchgate.net The aniline group on this compound provides a convenient point for derivatization to create a library of compounds for screening against various cancer cell lines. A key challenge will be to understand the structure-activity relationships to design molecules with high potency and selectivity.

Anti-inflammatory Potential: Natural and synthetic carbazoles are known to possess anti-inflammatory properties. niscpr.res.in Research has shown that certain substituted carbazole derivatives can reduce inflammation in models like carrageenan-induced rat paw edema. niscpr.res.in This opens an avenue for modifying this compound to develop novel non-steroidal anti-inflammatory drugs (NSAIDs).

Enzyme Inhibition: Derivatives of carbazole have been investigated as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for Alzheimer's disease. researchgate.net Synthesizing and testing this compound-based phthalocyanines or other complex structures could lead to the discovery of potent and selective enzyme inhibitors. researchgate.net

The following table summarizes the observed biological activities of various functionalized carbazole compounds, suggesting potential avenues for this compound derivatives.

| Carbazole Derivative Class | Target Organism/Cell Line | Observed Activity | Ref. |

| N-substituted carbazoles with 1,2,4-triazole | C. albicans | Antifungal (MIC: 2–4 µg/mL) | nih.gov |

| N-substituted carbazoles with imidazole | S. aureus, E. coli, MRSA | Antibacterial (MIC: 1–8 µg/mL) | nih.gov |

| 5-[(9H-carbazol-9-yl)-methyl]-N-[(phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines | Human breast cancer (MCF-7) | Anticancer (LC50: 35.6–80.0 µg/mL) | nih.gov |

| Substituted carbazole derivatives (4a, 4h) | Carrageenan-induced rat paw edema | Anti-inflammatory | niscpr.res.in |

This table provides examples of biological activities found in the broader carbazole family, highlighting promising research directions.

Development of Novel Synthetic Pathways

While this compound is commercially available, the development of more efficient, scalable, and environmentally friendly synthetic methods for it and its derivatives remains a critical research area. tcichemicals.com Traditional methods for constructing the carbazole nucleus, such as the Graebe–Ullmann reaction, often require harsh conditions. nih.gov Modern organic synthesis presents opportunities to overcome these limitations.

Key challenges and future research goals include:

Transition-Metal-Catalyzed Cross-Coupling: C-H activation is an increasingly powerful tool for forming C-N and C-C bonds directly, minimizing the need for pre-functionalized starting materials. nih.gov Future research should focus on developing palladium, copper, or nickel-catalyzed methods for the direct arylation of aniline with carbazole or vice-versa, which could provide a more atom-economical route to the target molecule.

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bonds are formed in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. nih.gov Researchers will likely explore one-pot procedures, such as a tandem hydroarylation-cyclization or carboamination-cyclization sequence, to construct substituted this compound derivatives from simpler precursors. nih.gov

Photocatalysis and Electrosynthesis: The use of visible light photocatalysis and electrosynthesis offers green alternatives to traditional thermal methods. These techniques can often be performed at room temperature and may provide unique reactivity and selectivity. Developing photocatalytic or electrochemical methods for the N-arylation of carbazole with 4-substituted anilines is a promising future direction.

Scalable Synthesis: For any practical application in electronics or pharmaceuticals, a synthetic route must be scalable. A major challenge is translating novel, lab-scale synthetic methodologies into robust, high-yield processes suitable for industrial production. Future work will need to address issues of catalyst loading, reaction time, and purification for large-scale synthesis.

| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages | Ref. |

| C–H Activation | Metal salts (e.g., Palladium, Ruthenium) | High atom economy, mild conditions | nih.govnih.gov |

| Hydroarylation | Palladium complexes, TFA | Mild conditions, high bond-forming efficacy | nih.gov |

| Carboamination | Nickel complexes | Overcomes limitations of high-temperature reactions | nih.gov |

| 6π-Electrocyclization | Metal-free (thermal or photochemical) | Access to complex natural product-like structures | nih.gov |

This table outlines modern synthetic strategies that could be applied to create more efficient pathways to this compound and its derivatives.

Advanced Computational Predictions and Material Design

The trial-and-error approach to materials discovery and drug development is time-consuming and expensive. Advanced computational modeling provides a powerful tool to predict the properties of novel molecules before their synthesis, thereby guiding experimental efforts toward the most promising candidates. For this compound, computational chemistry can accelerate the design of next-generation materials.

Future research will increasingly rely on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can accurately predict key electronic properties, including HOMO/LUMO energy levels, band gaps, triplet energies, and charge transport characteristics. mdpi.com These predictions are essential for pre-screening potential OLED host materials or solar cell components, allowing researchers to prioritize the synthesis of derivatives with optimal electronic structures.

Molecular Docking and Dynamics: In drug discovery, computational tools can predict how a molecule will bind to a biological target, such as an enzyme or receptor. mdpi.com Molecular docking studies can be used to screen virtual libraries of this compound derivatives against proteins implicated in cancer or infectious diseases to identify potential lead compounds. mdpi.com Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the mechanism of action.

Machine Learning and AI: As more experimental data on carbazole derivatives becomes available, machine learning (ML) models can be trained to predict structure-property relationships. These models can rapidly screen vast chemical spaces to identify novel structures with desired electronic, optical, or biological properties, significantly accelerating the discovery process.